methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15E,18R)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Description
Significance of Bisindole Alkaloids in Biomedical Research
Bisindole alkaloids, characterized by their structure containing two indole (B1671886) moieties, represent a significant class of natural products with a wide array of biological activities. These compounds are often the product of late-stage biosynthetic processes in plants, combining two monomeric units mdpi.comresearchgate.net. The structural complexity of bisindole alkaloids is typically higher than that of their individual monomeric units mdpi.com.
The biomedical significance of bisindole alkaloids is well-established, with several compounds in this class demonstrating potent activities such as cytotoxicity, antineoplastic, and antimicrobial effects nih.gov. For instance, marine bisindole alkaloids have shown considerable cytotoxicity against various tumor cell lines nih.gov. The interaction of some bisindole alkaloids with key cellular targets, such as tubulin, leading to the inhibition of microtubule assembly and mitosis, has made them valuable in cancer treatment semanticscholar.org. Well-known examples like vinblastine (B1199706) and vincristine, derived from Catharanthus roseus, are widely used in clinical oncology semanticscholar.orgfrontiersin.org. Research indicates that bisindole alkaloids often exhibit more potent biological and pharmacological properties compared to their constituent monomers mdpi.comsemanticscholar.org.
Overview of Voacamine's Classification within Monoterpenoid Indole Alkaloids
Voacamine is classified as a monoterpenoid indole alkaloid, specifically a bisindole alkaloid of the secologanin (B1681713) type wikipedia.orgwikipedia.org. Monoterpenoid indole alkaloids are a large and diverse group of plant-derived compounds biosynthetically originating from tryptophan and secologanin wikipedia.orgphcogrev.com. They are primarily found in plant families such as Apocynaceae, Rubiaceae, and Loganiaceae wikipedia.orgphcogrev.com.
Voacamine's structure is notable as it is a dimeric alkaloid composed of two distinct monomeric units: an ibogaine (B1199331) unit and a vobasine (B1212131) unit wikipedia.org. This linkage of different indole alkaloid skeletons contributes to its unique chemical properties and biological activities nih.gov. The biosynthesis of monoterpenoid indole alkaloids, including the precursors that form bisindoles like Voacamine, involves complex enzymatic pathways frontiersin.orgphcogrev.com.
Historical Trajectories in Voacamine Research
The investigation into Voacamine and related alkaloids has a history spanning several decades. Early phytochemical studies identified Voacamine in various plant species, particularly within the Voacanga genus wikipedia.orgwikipedia.orgmdpi.com. For example, Voacanga africana was recognized as a source of numerous alkaloids, with research dating back to the mid-20th century wikipedia.orgmdpi.com.
Initial research into alkaloids from Voacanga africana in the 1950s focused on their potential medicinal uses, including the treatment of heart conditions wikipedia.org. Over time, the focus of Voacamine research has expanded to explore its diverse pharmacological properties. Studies have investigated its activity against malaria, its potential in modulating multidrug resistance in cancer cells, and its effects on the immune system and specific enzymes nih.govdrugbank.comresearchgate.netajol.infonih.govmedchemexpress.comnih.gov. The structural complexity of Voacamine has also made it a subject of interest in synthetic organic chemistry mdpi.comresearchgate.netmdpi.com. The ongoing research into Voacamine reflects a broader interest in natural products as sources of lead compounds for drug discovery mdpi.comnih.gov.
Detailed Research Findings
Research into Voacamine has revealed a range of biological activities and potential mechanisms of action.
Antimalarial Activity: Voacamine has demonstrated in vivo antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that Voacamine can inhibit parasitaemia and acts on the trophozoite and schizont stages of the parasite drugbank.comnih.gov. It has been noted that Voacamine is approved for use as an antimalarial drug in some African countries wikipedia.orgdrugbank.comnih.gov. Furthermore, research suggests that Voacamine may be effective against drug-resistant strains of Plasmodium and can potentiate the activity of other antimalarial drugs like chloroquine (B1663885) and qinghaosu google.com.
Modulation of Multidrug Resistance (MDR): A significant area of Voacamine research involves its ability to modulate multidrug resistance in cancer cells. Voacamine has been shown to inhibit the action of P-glycoprotein (P-gp), an efflux pump often responsible for MDR in tumor cells drugbank.commedchemexpress.comnih.gov. By potentially competing with anticancer drugs like doxorubicin (B1662922) for P-gp transport, Voacamine can enhance the accumulation and cytotoxic effect of these drugs in resistant cells nih.govdrugbank.comresearchgate.netnih.gov. Studies comparing Voacamine to its monomeric units, voacangine (B1217894) and vobasine, have indicated that the dimeric structure of Voacamine is more effective in modulating the resistant phenotype nih.govresearchgate.net. Research suggests that Voacamine may achieve this by depolymerizing microtubules, thereby blocking P-gp mediated drug efflux via vesicles nih.govresearchgate.net.
Activity Against Trypanosomatid Infections: Voacamine has also shown promise as an antiprotozoal agent against various trypanosomatid parasites, including Leishmania donovani and Trypanosoma cruzi nih.gov. It inhibits the relaxation activity of topoisomerase IB in L. donovani (LdTop1B) and stabilizes the cleavable complex researchgate.netnih.gov. This mechanism is considered unique, as Voacamine appears to be the first LdTop1B-specific poison to act uncompetitively researchgate.netnih.gov. Importantly, Voacamine has shown efficacy against intracellular amastigotes of drug-unresponsive field isolates of Leishmania donovani nih.gov.
Immunosuppressive Effects: Investigations into the effects of Voacamine on the immune system have been conducted. Research using surface plasmon resonance imaging (SPRi) has indicated that Voacamine has a high affinity for IL-2Rα ajol.info. Studies have shown that Voacamine can exert a significant immunosuppressive effect on B cells at certain concentrations, although it did not show cytotoxicity at lower concentrations or influence the proliferation of T cells ajol.info.
Other Activities: Voacamine has also been explored for other potential activities, including cannabinoid CB1 receptor antagonistic activity wikipedia.orgmedchemexpress.com. Its action on calcium channels has also been a subject of investigation google.combiosynth.com.
Here is a summary of some research findings:
| Activity | Description | References |
| Antimalarial | Inhibits Plasmodium falciparum, effective against trophozoite and schizont stages, potential against resistant strains. | drugbank.comnih.govgoogle.com |
| Multidrug Resistance Modulation | Inhibits P-glycoprotein (P-gp), enhances cytotoxic effect of drugs like doxorubicin in resistant cells. | nih.govdrugbank.comresearchgate.netmedchemexpress.comnih.gov |
| Anti-Trypanosomatid | Effective against Leishmania donovani and Trypanosoma cruzi, inhibits LdTop1B. | researchgate.netnih.gov |
| Immunosuppressive | High affinity for IL-2Rα, immunosuppressive effect on B cells. | ajol.info |
| Cannabinoid CB1 Receptor Antagonist | Exhibits antagonistic activity. | wikipedia.orgmedchemexpress.com |
Further research continues to explore the full spectrum of Voacamine's biological activities and its potential therapeutic applications.
Structure
2D Structure
Properties
Key on ui mechanism of action |
Voacamine is possibly a substrate for P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in tumor cells. Voacamine may compete with anticancer drugs such as doxorubicin for P-gp transport, decreasing removal of doxorubicin. |
|---|---|
CAS No. |
3371-85-5 |
Molecular Formula |
C43H52N4O5 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15E,18R)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-19-36(50-4)30(17-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3/b25-8-/t23-,24+,28+,31-,35+,37-,40+,43-/m1/s1 |
InChI Key |
VCMIRXRRQJNZJT-YMUNTWGJSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)[C@H]6C[C@@H]\7[C@H]([C@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC |
physical_description |
Solid |
solubility |
3.23e-03 g/L |
Synonyms |
voacamine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Voacamine
Botanical Sources of Voacamine and Related Alkaloids
The distribution of voacamine is largely confined to plants within the Voacanga, Peschiera, and Tabernaemontana genera. These plants synthesize a complex mixture of alkaloids, with voacamine often co-occurring with structurally related compounds.
Species of the genus Voacanga are significant natural sources of voacamine. Voacanga africana, a small tree native to tropical Africa, is particularly well-documented for its high alkaloid content in various parts of the plant. researchgate.nettheferns.info The root and stem bark are the primary materials used for alkaloid extraction, containing between 4-10% total alkaloids. theferns.info
Research on the stem bark of V. africana has led to the isolation of voacamine alongside other known alkaloids such as voacangine (B1217894), voacristine, coronaridine (B1218666), tabernanthine, iboxygaine, voacorine, and conoduramine (B1232494). nih.govpreprints.orgnih.gov Similarly, the root bark of V. africana is a rich source of voacangine and dimeric alkaloids like voacamine and voacamidine. nih.govnih.gov
Voacanga thouarsii, another species within the genus, also contains voacamine. theferns.infonih.gov The roots and bark of this tree are known to yield alkaloids including voacamine, vobtusine, and voacangine. theferns.info Over 100 different monoterpenoid indole (B1671886) alkaloids have been reported from Voacanga species. nih.gov
Table 1: Voacamine and Related Alkaloids in Voacanga Species
| Species | Plant Part | Alkaloids Isolated | Reference |
|---|---|---|---|
| Voacanga africana | Stem Bark | Voacamine, Voacangine, Voacristine, Coronaridine, Tabernanthine, Iboxygaine, Voacorine, Conoduramine | nih.govpreprints.orgnih.gov |
| Voacanga africana | Root Bark | Voacamine, Voacamidine, Voacangine | theferns.infonih.govnih.gov |
| Voacanga thouarsii | Roots, Bark | Voacamine, Vobtusine, Voacangine | theferns.info |
The genus Peschiera is another notable source of voacamine. Studies on Peschiera fuchsiaefolia have reported the isolation of voacamine from the stem bark, root bark, and seeds. nih.govthieme-connect.com In particular, the tertiary alkaloid crude extract from the root bark is rich in dimeric alkaloids, including voacamine. nih.govthieme-connect.com Voacamine extracted from P. fuchsiaefolia has been investigated for its biological activities. nih.govnih.gov
Peschiera laeta (a synonym for Tabernaemontana laeta) also produces voacamine. scispace.comnih.gov Research has identified several indole alkaloids in this species, including the monomeric alkaloid coronaridine and the bisindole alkaloids conoduramine and voacamine. nih.gov
Table 2: Voacamine and Related Alkaloids in Peschiera Species
| Species | Plant Part | Alkaloids Isolated | Reference |
|---|---|---|---|
| Peschiera fuchsiaefolia | Stem Bark, Root Bark, Seeds | Voacamine and other tertiary and quaternary alkaloids | nih.govthieme-connect.com |
| Peschiera laeta | Not Specified | Voacamine, Conoduramine, Coronaridine | nih.gov |
The genus Tabernaemontana is recognized as a rich source of monoterpenoid indole alkaloids, with voacamine being identified in several species. nih.gov Tabernaemontana divaricata, commonly known as crape jasmine, contains voacamine in its leaves, stems, barks, and roots. ijrrjournal.comresearchgate.net This species is known to produce a wide array of alkaloids, including ibogamine, dregamine, voacangine, tabersonine, voacristine, and coronaridine. researchgate.netwikipedia.org
Tabernaemontana laeta has been shown to contain voacamine in its root bark. scispace.com Alongside voacamine, other dimeric indole alkaloids like conodurine (B1233037) and tabernamine, and monomeric alkaloids such as 19S-heyneanine, coronaridine, and voacangine have been isolated from this plant. scispace.comresearchgate.net
Table 3: Voacamine and Related Alkaloids in Tabernaemontana Species
| Species | Plant Part | Alkaloids Isolated | Reference |
|---|---|---|---|
| Tabernaemontana divaricata | Leaves, Stems, Barks, Roots | Voacamine, Ibogamine, Dregamine, Voacangine, Tabersonine, Voacristine, Coronaridine | ijrrjournal.comresearchgate.net |
| Tabernaemontana laeta | Root Bark | Voacamine, Conodurine, Tabernamine, 19S-heyneanine, Coronaridine, Voacangine | scispace.comresearchgate.net |
Extraction Techniques for Voacamine Isolation from Plant Material
The isolation of voacamine begins with the extraction of total alkaloids from the dried and powdered plant material. A common initial step involves maceration or extraction with an organic solvent. For instance, powdered V. africana can be macerated in methanol (B129727). An alternative direct solid-liquid extraction uses acetone, which has been shown to be effective for extracting voacamine and voacangine from V. africana root bark. nih.govnih.govacs.org
Following the initial solvent extraction, an acid-base extraction is typically employed to separate the alkaloids from other plant constituents. The crude extract is dissolved in an acidic aqueous solution (e.g., 10% acetic acid or 1% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. nih.govacs.org This aqueous solution is then washed with an immiscible organic solvent (such as methylene (B1212753) chloride or chloroform) to remove neutral and acidic compounds.
Subsequently, the acidic aqueous phase is made alkaline by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10. phytojournal.com This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. The alkaloids can then be extracted back into an organic solvent like methylene chloride or chloroform. phytojournal.com Evaporation of the organic solvent yields a crude alkaloid extract. phytojournal.com
Chromatographic Separation and Purification Strategies
The crude alkaloid extract is a complex mixture that requires further separation and purification to yield pure voacamine. Chromatographic techniques are essential for this process.
Column chromatography is a primary method for separating the individual alkaloids from the crude extract. Silica (B1680970) gel is a commonly used stationary phase. The crude extract is applied to the top of a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate (B1210297) or methanol). Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing voacamine.
Size-exclusion chromatography, often using Sephadex LH-20, is another valuable technique. This method separates molecules based on their size. It has been successfully used in the purification of voacamine and other bisindole alkaloids from V. africana extracts. nih.gov The combination of silica gel and Sephadex LH-20 column chromatography, sometimes followed by preparative thin-layer chromatography (TLC), allows for the isolation of pure voacamine. nih.gov Crystallization from a suitable solvent, such as methanol, can be a final purification step.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a crucial analytical technique used for the rapid qualitative analysis of Voacamine during the isolation process. It helps in monitoring the progress of the extraction and the effectiveness of column chromatography by identifying the fractions that contain the desired compound. puzzlepiece.org
For the analysis of Voacamine, standard Merck silica gel plates are typically used as the stationary phase. puzzlepiece.org The separation is achieved using a mobile phase consisting of a mixture of a nonpolar and a polar solvent. A common mobile phase for Voacamine is a 1:1 mixture of ethyl acetate and hexane (B92381) (50% ethyl acetate in hexane). puzzlepiece.org In this system, Voacamine exhibits a specific retention factor (Rf) value of approximately 0.5. puzzlepiece.org
After the development of the chromatogram, the spots are visualized. Voacamine, being an indole alkaloid, can be detected under a UV lamp, where it appears as a dark spot at wavelengths of 254 nm or 366 nm. puzzlepiece.org Further visualization can be achieved by exposing the plate to iodine vapor, which reacts with the compound to produce a colored spot. puzzlepiece.org High-Performance Thin-Layer Chromatography (HPTLC) has also been developed as an analytical method to assess the intracellular content of Voacamine in cell studies, demonstrating the technique's utility in quantitative analysis. acs.org
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel |
| Mobile Phase | 50% Ethyl Acetate in Hexane |
| Rf Value | ~ 0.5 |
| Visualization Methods | UV light (254/366 nm), Iodine vapor |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the separation, identification, and quantification of Voacamine in plant extracts and purified samples. The method offers high resolution and sensitivity. Specifically, HPLC coupled with a Diode-Array Detector (HPLC-DAD) is frequently used to monitor the alkaloid profile of extracts from plants like Voacanga africana. jfda-online.com
Reversed-phase HPLC is the most common mode used for the analysis of alkaloids like Voacamine. While a specific, standardized method for Voacamine is not universally cited, the analysis of co-occurring alkaloids from Voacanga provides a strong basis for its analytical conditions. A typical stationary phase is a C18-bonded silica column. puzzlepiece.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like ammonium formate (B1220265), run in either isocratic or gradient elution mode. puzzlepiece.org
Based on methods for related alkaloids, a mobile phase of 70% acetonitrile in an ammonium formate buffer at a flow rate of 1.0 mL/min is effective. puzzlepiece.org Detection is typically carried out using a UV detector set at a wavelength where indole alkaloids show strong absorbance, such as 278 nm. puzzlepiece.org Voacamine itself displays UV absorption maxima at approximately 228 nm and 295 nm, which are also suitable for detection.
| Parameter | Description |
|---|---|
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 bonded silica (e.g., 125 x 4.0 mm, 5-μm) |
| Mobile Phase | Acetonitrile / Ammonium Formate Buffer (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Diode-Array Detection (DAD) at ~278 nm or ~295 nm |
Crystallization Techniques for Enhanced Purity
Following chromatographic purification, crystallization is the final step to obtain Voacamine of high purity. This technique separates the target compound from any remaining minor impurities by taking advantage of differences in solubility.
A common method for the crystallization of Voacamine involves the use of a binary solvent system. For instance, impure Voacamine obtained from column chromatography can be dissolved in a minimal amount of a good solvent, such as methylene chloride (CH₂Cl₂). puzzlepiece.org A poor solvent, in this case, methanol (MeOH), is then added to the solution. puzzlepiece.org The mixture is gently heated to slowly evaporate the more volatile methylene chloride. puzzlepiece.org As the concentration of the poor solvent increases and the solution cools, the solubility of Voacamine decreases, leading to the formation of pure crystals. puzzlepiece.org
Simpler methods, such as direct crystallization from a single solvent like methanol or ethanol, can also be effective. puzzlepiece.orgvcu.edu The successful growth of high-quality crystals has been confirmed through techniques like single-crystal X-ray diffraction analysis, which was used to confirm the stereochemistry of the Voacamine molecule. jyoungpharm.org
| Crystallization Method | Solvent(s) | Procedure |
|---|---|---|
| Binary Solvent System | Methylene Chloride (good solvent), Methanol (poor solvent) | Dissolve in CH₂Cl₂, add MeOH, heat to remove CH₂Cl₂, cool to crystallize. |
| Single Solvent System | Methanol or Ethanol | Dissolve in hot solvent and cool to allow crystal formation. |
Table of Compounds
| Compound Name |
|---|
| Voacamine |
| Ibogaine (B1199331) |
| Vobasine (B1212131) |
| Methanol |
| Methylene Chloride (Dichloromethane) |
| Ammonium Hydroxide |
| Chloroform |
| Acetone |
| Ethyl Acetate |
| Hexane |
| Iodine |
| Acetonitrile |
| Ethanol |
Biosynthetic Pathways and Genetic Insights of Voacamine
General Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis
Monoterpenoid indole alkaloids (MIAs) are a large and diverse group of over 3,000 specialized metabolites found in the plant kingdom. unb.ca The biosynthesis of these complex molecules is a multi-step enzymatic process that is tightly regulated. universiteitleiden.nl The pathway begins with two primary precursors: tryptamine (B22526), which is derived from the amino acid tryptophan via the shikimate pathway, and secologanin (B1681713), a terpenoid derived from geranyl diphosphate (B83284) (GPP) through the methyl-d-erythritol 4-phosphate (MEP) pathway. universiteitleiden.nlresearchgate.net
A pivotal and unifying step in the biosynthesis of all MIAs is the stereospecific condensation of tryptamine and secologanin. researchgate.net This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), leading to the formation of strictosidine. researchgate.netnih.gov Strictosidine is the universal precursor for the vast array of MIA skeletons. researchgate.net Following its synthesis, strictosidine is typically glucosylated and transported, often to the vacuole. The subsequent deglucosylation by strictosidine β-D-glucosidase (SGD) yields a highly reactive aglycone, which serves as the starting point for various enzymatic cascades that lead to the formation of different MIA classes, including the iboga- and aspidosperma-type alkaloids that constitute voacamine. researchgate.netnih.gov
Proposed Biogenetic Route to Dimeric Voacamine
Voacamine is a bisindole or dimeric alkaloid, meaning it is formed from the coupling of two individual MIA units. nih.gov Its structure consists of an iboga-type alkaloid, voacangine (B1217894), linked to a vobasine (B1212131) unit, which is a 2-acyl indole alkaloid. nih.govresearchgate.net
The biosynthesis of voacamine is contingent on the prior formation of its monomeric constituents, voacangine and vobasine. nih.gov
Voacangine : This is an iboga-type alkaloid found in plants like Voacanga africana and Tabernanthe iboga. wikipedia.org Its biosynthesis follows the general MIA pathway from strictosidine. The pathway to the iboga scaffold involves a series of complex cyclizations and rearrangements. Recent studies have elucidated the complete biosynthesis of (-)-voacangine, demonstrating that the intermediate (−)-coronaridine is 10-hydroxylated and subsequently 10-O-methylated to form voacangine. nih.gov
Vobasine : This alkaloid belongs to the sarpagan-type MIAs. Like all MIAs, it originates from strictosidine. The formation of the sarpagan skeleton involves an oxidative cyclization of geissoschizine, a downstream intermediate of strictosidine. researchgate.net Vobasine is specifically N-methylperivine, and its stereochemistry suggests it arises from an akuammidine (B1680586) aldehyde precursor. nih.gov
These two distinct monomeric alkaloids, synthesized through different branches of the MIA pathway, are then available within the plant cell for the final dimerization step to create voacamine.
The final step in the biosynthesis of voacamine is the coupling of the voacangine and vobasine units. While the precise enzymatic control of this dimerization in vivo is not fully elucidated, chemical and biosynthetic logic suggests a plausible mechanism. The linkage typically occurs between the indole nucleus of the voacangine (iboga) unit and the vobasine moiety.
The formation of such bisindole alkaloids is often proposed to occur via an electrophilic substitution reaction. It is hypothesized that one of the monomeric units is enzymatically activated to form an electrophilic intermediate, which is then attacked by the other monomer. The specific stereochemical outcome of the final voacamine molecule is a critical aspect, suggesting that the reaction is likely under strict enzymatic control to ensure the formation of the correct isomer. researchgate.net The stereochemistry at the point of linkage is crucial for the molecule's final conformation and biological activity. nih.gov
Computational and Theoretical Investigations of Biosynthetic Steps
While direct computational studies focused exclusively on the voacamine dimerization step are limited, theoretical and biosynthesis-inspired synthetic studies provide valuable insights. For structurally related bisindole aspidosperma alkaloids, a unified biosynthetic hypothesis has been considered, leveraging the reactivity of advanced monomeric intermediates. nih.gov These studies explore plausible biosynthetic lineages where a D-ring iminium ion, formed from a deoxoapodine-like precursor, could serve as a key intermediate for dimerization. nih.gov Such theoretical considerations form the basis for synthetic strategies and provide a framework for investigating the enzymatic machinery in plants. These hypotheses suggest that specific oxidative enzymes, likely from the cytochrome P450 family, could be responsible for activating the monomeric precursors for the crucial coupling reaction.
Genomic and Transcriptomic Studies in Voacamine-Producing Plants
Advances in sequencing technology have enabled the exploration of the genetic basis for MIA biosynthesis in medicinal plants. plos.org By analyzing the genome and transcriptome of voacamine-producing species, researchers can identify candidate genes encoding the enzymes responsible for the entire biosynthetic pathway.
A significant breakthrough in understanding MIA biosynthesis in Voacanga species came with the first genome assembly and annotation of Voacanga thouarsii, a known producer of voacamine and other MIAs. researchgate.netnih.govnih.gov This research provides a foundational resource for identifying the specific genes involved in the voacamine biosynthetic pathway. dtu.dk
The assembly, which combined long-read and short-read sequencing technologies, resulted in a high-quality reference genome. nih.govnih.gov This genomic data allows for the identification of entire gene families, such as cytochrome P450s, methyltransferases, and oxidoreductases, which are known to be heavily involved in the later, diversifying steps of MIA biosynthesis. By comparing the V. thouarsii genome with those of other MIA-producing plants, researchers can identify conserved and unique genes that may play a role in producing the specific alkaloids found in Voacanga. nih.govdtu.dk This genomic resource is invaluable for future gene discovery and metabolic engineering efforts aimed at producing voacamine or its precursors in heterologous systems like yeast. nih.gov
Identification of Novel Biosynthetic Enzymes
The elucidation of the voacangine biosynthetic pathway in plants like Tabernanthe iboga has revealed several key enzymes responsible for its formation from the central intermediate, stemmadenine (B1243487) acetate (B1210297). wikipedia.org These discoveries provide a foundational understanding of the enzymatic machinery required to produce one-half of the voacamine molecule.
The formation of (-)-voacangine involves a series of enzymatic steps that modify the initial alkaloid scaffold. Research has identified specific hydroxylase and methyltransferase enzymes that perform the final chemical decorations on the iboga skeleton to yield voacangine. wikipedia.org
Key enzymes identified in the late-stage biosynthesis of the voacangine monomer include:
Ibogamine 10-hydroxylase (I10H): A cytochrome P450 enzyme that hydroxylates the intermediate (-)-coronaridine at the C10 position. wikipedia.org
Noribogaine-10-O-methyltransferase (N10OMT): A SAM-dependent enzyme that subsequently methylates the newly added hydroxyl group to form (-)-voacangine. wikipedia.org
The final and defining step in voacamine biosynthesis is the dimerization of voacangine with vobasine. This coupling is believed to occur via an oxidative mechanism, likely catalyzed by a peroxidase-type enzyme. wikipedia.org While specific enzymes responsible for this dimerization in vivo have not yet been fully characterized, their identification is a critical goal in understanding the complete biosynthesis of bisindole alkaloids. The discovery of such a "voacamine synthase" would represent a significant breakthrough in the field.
Table 1: Key Enzymes in the Biosynthesis of the Voacangine Precursor
| Enzyme | Abbreviation | Substrate | Product | Function |
| Ibogamine 10-hydroxylase | I10H | (-)-Coronaridine | 10-hydroxycoronaridine | C10 hydroxylation |
| Noribogaine-10-O-methyltransferase | N10OMT | 10-hydroxycoronaridine | (-)-Voacangine | O-methylation |
Metabolic Engineering Prospects for Enhanced Production
The complex structure of voacamine and its reliance on precursors from two distinct biosynthetic pathways make its chemical synthesis challenging and costly. Metabolic engineering offers a promising alternative for sustainable and scalable production. nih.gov This approach involves introducing the genetic blueprints for the entire biosynthetic pathway into a microbial host, such as yeast (Saccharomyces cerevisiae), which can be grown in large-scale fermenters. lbl.govumn.edu
The heterologous production of voacamine faces several key challenges:
Pathway Complexity: The full biosynthetic pathways for both voacangine and vobasine must be completely elucidated and functionally expressed in the host organism. This involves transferring a large number of plant genes.
Enzyme Functionality: Plant enzymes, particularly cytochrome P450s like I10H, often require specific conditions and redox partners to function correctly, which can be difficult to replicate in a microbial host. nih.gov
Precursor Supply: The host organism must be engineered to produce sufficient quantities of the foundational precursors, tryptophan and secologanin, which are the building blocks for the entire pathway. wikipedia.org
Dimerization Efficiency: The final coupling of voacangine and vobasine must be efficient to ensure a high yield of the final product. The enzyme responsible for this step would be a key target for protein engineering to improve its activity and stability.
To address these challenges, several strategies are being explored. These include optimizing codon usage of plant genes for expression in yeast, engineering the host's primary metabolism to increase precursor flux, and screening for novel, more robust enzymes from different plant species. nih.gov Co-localizing enzymes in specific cellular compartments (e.g., peroxisomes) can also increase local substrate concentrations and improve pathway efficiency. nih.gov The ultimate goal is to create a robust microbial cell factory capable of producing voacamine from simple sugars. nih.gov
Table 2: Metabolic Engineering Strategies for Voacamine Production
| Strategy | Objective | Key Challenges |
| Heterologous Pathway Reconstruction | Produce voacamine in a microbial host like S. cerevisiae. | Transferring and ensuring the functionality of numerous plant genes, including complex enzymes like P450s. |
| Precursor Flux Enhancement | Increase the supply of tryptophan and secologanin within the host organism. | Balancing the host's native metabolism with the demands of the new biosynthetic pathway. |
| Enzyme Discovery and Engineering | Identify and improve key enzymes, especially the rate-limiting and final dimerization steps. | Discovering novel enzymes with high catalytic efficiency and stability; complex protein engineering. |
| Subcellular Compartmentalization | Isolate the biosynthetic pathway within specific organelles to improve efficiency and reduce toxic intermediates. | Ensuring proper transport of substrates and products across organelle membranes. |
Synthetic and Semisynthetic Methodologies for Voacamine and Analogs
Total Synthesis Strategies for Voacamine Scaffolds and Related Bisindole Alkaloids
Total synthesis of complex bisindole alkaloids like those within the voacamine family is a challenging area of organic chemistry. Strategies often involve the construction of the individual indole (B1671886) alkaloid units (such as ibogaine (B1199331) and vobasine (B1212131) skeletons) followed by their coupling. Research has explored different approaches to assemble the complex molecular architecture of these bisindoles. dntb.gov.uamit.edu
One approach to the total synthesis of related bisindole Aspidosperma alkaloids, such as (-)-voacinol and (-)-voacandimine C, involves a late-stage C7-methylenation strategy inspired by a biogenetic hypothesis. nih.govnih.gov This strategy utilizes a common, symmetrical precursor assembled by methylenation of a D-ring-oxidized variant of (-)-deoxoapodine. nih.govnih.gov Key steps in this synthesis include chemoselective N9-oxidation, stereocontrolled methylenation of an enamine derivative, and controlled reductive opening of oxolane substructures in a dodecacyclic intermediate. nih.govnih.gov
Another aspect of total synthesis involves addressing the stereochemistry of the ring fusion and developing routes for monomer synthesis and complex fragment assembly to form the bisindole structure. mit.edumit.edu
Semisynthetic Derivatization from Isolated Natural Precursors (e.g., Voacangine)
Semisynthesis offers a practical route to obtain voacamine and related compounds, particularly by utilizing more abundant natural alkaloids as starting materials. Voacangine (B1217894), an iboga alkaloid found in higher yield in the root bark of Voacanga africana compared to ibogaine in Tabernanthe iboga, serves as a key precursor in semisynthetic schemes. acs.orgresearchgate.netnih.govpuzzlepiece.org
Semisynthetic strategies also involve the derivatization of isolated natural precursors to create analogs. For instance, voacangine has been used as a starting point to generate various derivatives by modifying reactive sites on the indole core. researchgate.net
Acid-Catalyzed Cleavage and Condensation Reactions for Voacamine Conversion
Acid-catalyzed reactions play a significant role in the chemistry of voacamine, particularly in its conversion to other related alkaloids and in semisynthetic strategies. Acid-catalyzed condensation of natural voacangine with vobasinol, prepared from natural vobasine, has been shown to yield voacamine and voacamidine. researchgate.netresearchgate.netclockss.org Similarly, analogous condensation of voacangarine with vobasinol furnishes synthetic voacorine. researchgate.netresearchgate.net
Acid-catalyzed cleavage of voacamine is a method used to obtain voacangine. acs.orgnih.govwikipedia.org Early studies demonstrated the feasibility of this transformation by treating voacamine with hydrogen chloride in deuterium (B1214612) oxide at reflux temperature to obtain voacangine-d3. acs.orgnih.gov Optimized procedures for the cleavage of voacamine in acid media have been developed to increase the isolated amount of voacangine. acs.orgnih.gov For example, treating pure voacamine with an aqueous solution of HCl at reflux temperature has been shown to produce voacangine. acs.orgnih.gov The cleavage of the C-O bond in ethers, a relevant functional group in voacamine's structure, is commonly achieved by strong acids through SN1 or SN2 mechanisms depending on the substitution pattern. longdom.org
Development of Novel Synthetic Routes and Stereoselective Approaches
The complexity of voacamine and related bisindole alkaloids necessitates the development of novel synthetic routes and stereoselective approaches to control the formation of multiple stereocenters. drugbank.comosi.lv Research in this area focuses on designing efficient and controlled chemical transformations.
Efforts have been directed towards developing catalytic asymmetric approaches to access the core structures of iboga-type natural products and achieve enantioselective syntheses of related compounds. researchgate.net This includes strategies that involve the construction of chiral frameworks at early stages of the synthesis and ring reorganization processes. researchgate.net
Stereoselective synthesis is crucial for obtaining specific enantiomers of biologically active molecules. rsc.orgcas.cn Approaches involve controlling the stereochemistry during key bond-forming reactions, such as stereocontrolled alkylation or other asymmetric transformations. rsc.orgcas.cn While general principles of stereoselective synthesis are applicable, the specific challenges posed by the complex architecture of bisindole alkaloids like voacamine drive the development of tailored methodologies.
Mechanistic Investigations of Voacamine S Biological Activities
Modulation of Multidrug Resistance (MDR) Mechanisms
Multidrug resistance (MDR) in cancer cells is a significant challenge in chemotherapy, often associated with the overexpression of efflux transporters like P-glycoprotein (P-gp). nih.govnih.gov Voacamine has demonstrated the ability to modulate these resistance mechanisms.
Inhibition of P-glycoprotein (P-gp) Efflux Pump Activity
Research indicates that voacamine can inhibit the action of P-gp, an ATP-dependent molecular pump that extrudes cytotoxic agents from tumor cells. nih.govnih.govnih.gov Studies using flow cytometry and immunofluorescence confocal microscopy have shown that voacamine treatment can lead to a dose-dependent increase in the reactivity of P-gp with antibodies that recognize its functional conformation. nih.gov This suggests that voacamine interacts with P-gp, potentially causing conformational changes that interfere with its efflux activity. nih.gov Evidence suggests that voacamine may act as a substrate for P-gp, competitively inhibiting the export of other cytotoxic drugs. nih.govnih.gov
Enhancement of Intracellular Drug Accumulation in Resistant Cells (in vitro)
A key consequence of P-gp inhibition is the increased intracellular accumulation of chemotherapy drugs that are substrates for this transporter. In vitro studies have shown that voacamine can significantly increase the retention and intranuclear localization of doxorubicin (B1662922) (DOX) in resistant osteosarcoma and lymphoblastoid cell lines. nih.govnih.govacs.orgresearchgate.net This enhanced intracellular concentration of the cytotoxic agent contributes to overcoming the resistance phenotype.
Data from studies on resistant cell lines, such as U-2 OS-R and SAOS-2-DX osteosarcoma cells, have demonstrated that voacamine treatment leads to higher intracellular levels of doxorubicin compared to treatment with doxorubicin alone. nih.govacs.org This effect is comparable to that observed with known P-gp inhibitors like cyclosporin (B1163) A. acs.org
Reversal of Resistance Phenotypes in Various Cancer Cell Lines (in vitro)
Voacamine has been shown to reverse resistance phenotypes in several cancer cell lines in vitro. It enhances the cytotoxic effect of doxorubicin in multidrug-resistant osteosarcoma cell lines, including U-2 OS-DX and SAOS-2-DX. acs.orgresearchgate.netnih.gov This chemosensitizing effect has been confirmed through cell survival analyses and morphological observations. nih.govacs.org
Furthermore, voacamine has also been reported to enhance the cytotoxic effect of doxorubicin in melanoma cell lines that are intrinsically drug-resistant and P-gp-negative, suggesting potential mechanisms beyond P-gp inhibition in certain cell types. acs.orgnih.govresearchgate.net Studies have also explored its effect in combination with other chemotherapy drugs like paclitaxel (B517696) in ovarian and colon cancer cell lines overexpressing P-gp. researchgate.net
Data illustrating the reversal of resistance phenotypes often involve comparing the survival rates or IC50 values of chemotherapy drugs in resistant cells treated with and without voacamine. These studies consistently show a decrease in cell survival and/or lower IC50 values for the co-administered drug in the presence of voacamine. nih.govacs.orgnih.gov
Antiparasitic Activity Studies
Beyond its effects on cancer cells, voacamine has also demonstrated activity against various parasites, including Plasmodium falciparum and Onchocerca species.
Antiplasmodial Activity against Plasmodium falciparum Life Stages (in vitro)
Voacamine has shown in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. acs.orgthieme-connect.comresearchgate.netnih.govscilit.com Studies have reported its activity against both chloroquine-sensitive (e.g., D6 strain) and chloroquine-resistant (e.g., W2 strain) strains of P. falciparum. thieme-connect.com
In synchronized cultures, voacamine has been found to act on the trophozoite and schizont stages of the Plasmodium falciparum life cycle. researchgate.netnih.govdrugbank.com
Data on antiplasmodial activity are often presented as IC50 values (the half-maximal inhibitory concentration). For example, voacamine has been reported to have IC50 values of 238 ng/ml against the D6 strain and 290 ng/ml against the W2 strain of P. falciparum. thieme-connect.com
| Plasmodium falciparum Strain | IC50 (ng/ml) |
| D6 (Chloroquine-sensitive) | 238 |
| W2 (Chloroquine-resistant) | 290 |
Antifilarial Activity against Onchocerca Species (in vitro and in vivo (non-human) models)
Voacamine has also shown antifilarial activity, particularly against Onchocerca species, which cause onchocerciasis (river blindness). researchgate.netresearchgate.netglobalscienceresearchjournals.orgnih.govresearchgate.net In vitro studies using Onchocerca ochengi, a related species to the human parasite Onchocerca volvulus, have demonstrated that voacamine can inhibit the motility of both microfilariae and adult male worms in a concentration-dependent manner. globalscienceresearchjournals.orgresearchgate.net While moderately active against adult male worms, it showed less activity against adult female worms in biochemical assessments at certain concentrations. globalscienceresearchjournals.org
In addition to in vitro findings, some studies have reported on the activity of Voacanga africana extracts, from which voacamine is isolated, against Onchocerca species in non-human in vivo models. researchgate.netnih.gov Isolated compounds, including voacamine, have been identified as having anti-Onchocerca activity. nih.govresearchgate.net
IC50 values for voacamine against O. ochengi have been reported, indicating its potency against different life stages. For instance, IC50 values were 2.49 µM for microfilariae and 3.45 µM for adult male worms. globalscienceresearchjournals.orgresearchgate.net Voacamine also showed 100% inhibition of Loa loa microfilariae motility at 5 µM after 24 hours. globalscienceresearchjournals.org
| Onchocerca ochengi Stage | IC50 (µM) |
| Microfilariae | 2.49 |
| Adult Male Worms | 3.45 |
Exploration of Molecular Targets in Parasitic Organisms
Studies have investigated the potential of voacamine as an antiparasitic agent, particularly against Plasmodium falciparum, the causative agent of malaria. Voacamine has demonstrated in vivo antiplasmodial activity, showing inhibition of parasitaemia in a 4-day test at doses of 2.5 and 10 mg/kg. researchgate.net In synchronized cultures, it was found to affect the trophozoite and schizont stages of Plasmodium falciparum. researchgate.net
Further research has indicated that voacamine may target topoisomerase IB in parasite cells. researchgate.net This enzyme is crucial for DNA metabolism in organisms, including parasites. researchgate.net Leishmanial topoisomerase (LdTOPILS) is structurally and functionally different from human topoisomerase, making it a potential target for drug development. researchgate.net An indole (B1671886) alkaloid, identified as voacamine, was observed to induce significant cytoplasm disorganization and the presence of autophagic vacuoles in Leishmania donovani and Leishmania amazonensis promastigotes, followed by alterations in the kinetoplast, mitochondrial membrane, and cristae. scielo.br These ultrastructural damages were attributed to the interaction of the alkaloid with parasite topoisomerase IB. scielo.br
Another study exploring alkaloids from Voacanga africana for anti-onchocercal activity identified voacamine as one of the compounds showing activity against Onchocerca ochengi worms, a model for Onchocerca volvulus which causes human onchocerciasis. mdpi.com Voacamine inhibited the motility of both microfilariae and adult male worms in a dose-dependent manner, with IC₅₀ values of 2.49 µM for microfilariae and 3.45 µM for adult males. mdpi.com
Immunomodulatory Effects and Receptor Interactions
Voacamine has been shown to exert an influence on the immune system. ajol.info Investigations have focused on its interaction with the interleukin-2 (B1167480) receptor alpha (IL-2Rα), also known as CD25. ajol.infowikipedia.org The IL-2 receptor is a heterotrimeric protein involved in immune homeostasis and lymphocyte proliferation. wikipedia.orgwikipedia.org The high-affinity IL-2 receptor complex consists of the IL-2Rα, IL-2Rβ, and common gamma (γc) chains. wikipedia.orgwikipedia.org
Affinity and Binding Characteristics to Interleukin-2 Receptor Alpha (IL-2Rα)
Surface plasmon resonance imaging (SPRi) experiments and molecular docking simulations have been employed to investigate the binding characteristics of voacamine to IL-2Rα. ajol.infoajol.info These studies indicate that voacamine has a high affinity for IL-2Rα. ajol.infoajol.info The equilibrium dissociation constant (KD) for the binding of voacamine to IL-2Rα was determined to be 1.85 × 10⁻⁸ M. ajol.infoajol.inforesearchgate.net Molecular docking simulations suggest that voacamine interacts with the active site of the IL-2Rα protein, involving residues such as Met25, Asn37, Cys28, Glu29, Cys30, Arg36, Leu42, Tyr43, and His120. ajol.inforesearchgate.net The binding involves Van der Waals interactions, hydrophobic interactions, and hydrogen bonds, with the ketone group at C-21' potentially forming hydrogen bonds with Arg36. ajol.inforesearchgate.net
Selective Effects on Lymphocyte Proliferation (in vitro)
In vitro studies have assessed the effect of voacamine on lymphocyte proliferation. At concentrations lower than 0.32 µM, voacamine did not exhibit cytotoxicity to lymphocytes. ajol.infoajol.info However, at higher concentrations, it showed cytotoxic effects. ajol.infoajol.info Within a non-cytotoxic concentration range, voacamine demonstrated a significant immunosuppressive effect on lipopolysaccharide (LPS)-induced B lymphocyte cell proliferation. ajol.infoajol.info Conversely, it had no significant inhibitory effect on concanavalin (B7782731) A (Con A)-induced T lymphocyte cell proliferation, and this effect did not show a dose-dependent relationship. ajol.infoajol.info These findings suggest that voacamine selectively suppresses B cell proliferation while not significantly impacting T cell proliferation in these in vitro models.
Cannabinoid Receptor System Interactions
Voacamine has been identified as a compound that interacts with the cannabinoid receptor system. medchemexpress.comabmole.com
Cannabinoid CB1 Receptor Antagonistic Activity
Research has shown that voacamine exhibits potent antagonistic activity at the cannabinoid CB1 receptor. medchemexpress.comabmole.comnih.govtargetmol.comlifeasible.commedchemexpress.com This activity was discovered through the investigation of indole alkaloids from Voacanga africana. nih.gov Voacamine is recognized as one of the indole alkaloids with significant CB1 receptor antagonistic properties. nih.gov
Angiogenesis Modulation Studies
Studies have explored the potential of voacamine to modulate angiogenesis, the process of forming new blood vessels, which is crucial in various physiological and pathological conditions, including tumor growth. nih.govnih.gov
Microscopic evaluation of mammary gland tissue in a rat model of methyln-nitrosourea-induced mammary gland carcinoma documented the anti-angiogenic potential of voacamine therapy. nih.gov Carmine staining, used to analyze angiogenesis in malignant tumors, showed that administration of voacamine alone resulted in better angiogenesis inhibition compared to control groups. nih.gov This was characterized by a lower number of alveolar buds and lobules. nih.gov A significant reduction in the formation of lobules, terminal buds, alveolar buds, and lateral buds was observed after treatment with both low and high doses of voacamine. nih.gov The anti-angiogenic potential was more pronounced with a high dose. nih.gov These findings suggest that voacamine can inhibit angiogenesis.
Table 1: Summary of Voacamine's Interactions and Effects
| Biological Activity | Target/Mechanism | Research Finding |
| Antiparasitic Activity (Plasmodium falciparum) | Affects trophozoite and schizont stages | In vivo antiplasmodial activity observed. researchgate.net |
| Antiparasitic Activity (Leishmania) | Potential Topoisomerase IB inhibition | Induces ultrastructural damage in promastigotes. researchgate.netscielo.br |
| Anti-onchocercal Activity (Onchocerca ochengi) | Inhibits motility of microfilariae and adult males | Dose-dependent inhibition observed. mdpi.com |
| Immunomodulatory Effects | Interaction with IL-2Rα | High affinity binding to IL-2Rα (KD = 1.85 × 10⁻⁸ M). ajol.infoajol.inforesearchgate.net |
| Immunomodulatory Effects | Selective Lymphocyte Proliferation Inhibition | Suppresses LPS-induced B cell proliferation; no significant effect on Con A-induced T cell proliferation in vitro. ajol.infoajol.info |
| Cannabinoid Receptor Interaction | Cannabinoid CB1 Receptor | Exhibits potent antagonistic activity. medchemexpress.comabmole.comnih.govtargetmol.comlifeasible.commedchemexpress.com |
| Angiogenesis Modulation | Inhibition of Angiogenesis | Demonstrated anti-angiogenic potential in a rat mammary gland carcinoma model, reducing the formation of blood vessels. nih.govnih.gov |
Table 2: Affinity of Voacamine for IL-2Rα
| Target | Method | Equilibrium Dissociation Constant (KD) |
| IL-2Rα | SPRi and Molecular Docking Simulation | 1.85 × 10⁻⁸ M ajol.infoajol.inforesearchgate.net |
Table 3: Anti-onchocercal Activity of Voacamine against Onchocerca ochengi (in vitro)
| Target Organism Stage | IC₅₀ (µM) |
| Microfilariae | 2.49 |
| Adult Male Worms | 3.45 |
Inhibition of Endothelial Cell Proliferation and Morphogenesis (in vitro)
Studies have investigated the effects of voacamine on endothelial cells, which are crucial for the formation of new blood vessels (angiogenesis). Inhibition of endothelial cell proliferation and morphogenesis in vitro can indicate potential anti-angiogenic properties. While direct studies specifically detailing voacamine's inhibition of endothelial cell proliferation and morphogenesis were not extensively found in the search results, related research on other compounds from Voacanga africana, such as voacangine (B1217894), has shown inhibition of human umbilical vein endothelial cell (HUVEC) proliferation and in vitro angiogenesis, including tube formation and chemoinvasion. nih.gov This suggests that other alkaloids from the same plant family may possess such activities. Endothelial cell proliferation and morphogenesis are critical steps in vascular development and are often assessed in vitro using assays like tube formation and cell migration assays. mdpi.comfujifilmcdi.com
Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Pathways (in vivo non-human models)
Investigations in non-human models have explored voacamine's impact on pathways related to hypoxia and angiogenesis, specifically the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). HIF-1α is a key transcription factor that responds to low oxygen levels (hypoxia) and plays a significant role in tumor angiogenesis by upregulating genes like VEGF. nih.gov VEGF is a critical growth factor that promotes the formation of new blood vessels. mdpi.com
Research using a 7,12-dimethylbenz[a]anthracene-induced rat model of mammary gland carcinoma investigated the effects of voacamine, both alone and in combination with vincristine. researchgate.netnih.govresearchgate.net Immunoblotting analysis in this study indicated that voacamine treatment has the potential to activate prolyl hydroxylase-2 (PHD-2), an enzyme that leads to the proteolytic degradation and thus downregulation of HIF-1α. researchgate.netnih.govresearchgate.net This activation of PHD-2 and subsequent downregulation of HIF-1α can also lead to the downregulation of fatty acid synthase (FASN), which is often overexpressed in mammary gland carcinoma. researchgate.netnih.govresearchgate.net The study suggested that voacamine's role in activating PHD-2 contributes to decreasing the overexpression of HIF-1α and FASN in mammary gland carcinoma cells in this non-human model. researchgate.netresearchgate.net Downregulation of HIF-1α can consequently lead to decreased expression of its target genes, including VEGF, thereby impacting angiogenic pathways. nih.govoncotarget.com
Other Biological Activity Research Areas
Beyond its effects on endothelial cells and hypoxia-related pathways, voacamine has been investigated for other biological activities.
Acetylcholinesterase Inhibition
Voacamine and its derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter important for cognitive function. Inhibition of AChE is a strategy used in the treatment of diseases like Alzheimer's. researchgate.net A study on Tabernaemontana divaricata, a plant containing voacamine, isolated a bisindole alkaloid, 3'-R/S-hydroxyvoacamine, which showed non-competitive inhibitory activity against AChE with an IC50 value of 7.00 ± 1.99 µM. researchgate.netnih.gov While this study focused on a derivative, it indicates that compounds structurally related to voacamine found in the same plant genus possess AChE inhibitory properties. Other indole alkaloids from Ervatamia hainanensis, such as coronaridine (B1218666) and voacangine, have also shown significant inhibitory activities against cholinesterase enzymes. mdpi.com
Transient Receptor Potential (TRP) Channel Modulation
Research has explored the modulation of Transient Receptor Potential (TRP) channels by alkaloids found in Voacanga africana, including voacangine, a related compound to voacamine. TRP channels are a group of ion channels involved in sensing various stimuli, including temperature and pain. researchgate.net A study on voacangine demonstrated that it acts as an antagonist for TRPV1 and TRPM8 channels while acting as an agonist for TRPA1 channels in HEK cells expressing these channels. researchgate.netacs.orgnih.gov Voacangine competitively blocked capsaicin (B1668287) binding to TRPV1 and competitively inhibited menthol (B31143) binding to TRPM8. acs.orgnih.gov While this research specifically details voacangine's activity, it suggests that other alkaloids from Voacanga africana, potentially including voacamine, may also interact with TRP channels.
Induction of Apoptosis-Independent Autophagic Cell Death (in vitro)
Voacamine has been shown to induce a form of programmed cell death known as autophagy in vitro, particularly in cancer cells, and this induction can occur independently of apoptosis. nih.govnih.govtandfonline.comoncotarget.comresearchgate.net Studies on human osteosarcoma cells, both sensitive and multidrug-resistant lines, demonstrated that voacamine is an autophagy inducer capable of exerting a cytotoxic effect that does not involve the apoptotic process. nih.govtandfonline.comoncotarget.com Evidence for voacamine-induced autophagy includes observations via electron microscopy, monodansylcadaverine staining, and analysis of LC3 expression and conversion. nih.govtandfonline.comresearchgate.net Pretreatment with autophagy inhibitors was shown to reduce voacamine cytotoxicity, further supporting the role of autophagy in the observed cell death. nih.govtandfonline.comresearchgate.net This apoptosis-independent autophagic cell death mechanism suggests a potential avenue for overcoming drug resistance in certain cancer types. nih.govnih.govresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Modeling of Voacamine
Empirical Correlations between Structural Modifications and Biological Potency
Empirical SAR studies on voacamine and related alkaloids have focused on correlating structural variations with observed biological effects. For instance, investigations into the anti-onchocercal activity of alkaloids from Voacanga africana have included voacamine and several other related bisindoles and monoindoles. These studies found that compounds like voacamine exhibited dose-dependent inhibition of the motility of Onchocerca ochengi microfilariae and adult male worms. mdpi.comnih.govpreprints.org While a clear, simple SAR was not always evident across all tested compounds and targets, observations regarding the importance of structural features have been made. For example, in the context of inhibiting O. ochengi thioredoxin reductase, it was observed that electrostatic contributions were more significant for the binding affinity of polar compounds compared to van der Waals interactions, which are generally more important for hydrophobic molecules. This suggests that introducing more polar groups to monoindoles might enhance their binding to this specific target. mdpi.com Bisindole alkaloids, including voacamine, generally showed lower minimization energies (indicating more stable complexes) with the O. ochengi thioredoxin reductase target compared to monoindoles. mdpi.com
In Silico Approaches for Mechanism Elucidation
In silico methods, such as molecular docking and dynamics simulations, are powerful tools for investigating the potential mechanisms of action of voacamine by providing insights into its interactions with target proteins at the molecular level.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations have been widely used to predict the binding modes and affinities of voacamine with various biological targets. Studies have employed docking to analyze the interaction of voacamine with the IL-2Rα receptor, suggesting a good interaction with the enzyme active site and a high affinity for this target. ajol.inforesearchgate.netajol.info Docking results indicated that voacamine binds to the active site of the IL-2Rα protein through interactions with specific residues, including Met25, Asn37, Cys28, Glu29, Cys30, Arg36, Leu42, Tyr43, and His120. ajol.inforesearchgate.net Molecular docking has also been applied to study the interaction of voacamine with EGFR, suggesting that voacamine can enter the EGFR pocket and engage in multiple mutual interaction effects. nih.gov Furthermore, docking simulations have been used to evaluate the binding of voacamine to the O. ochengi thioredoxin reductase target, providing estimated minimization energies of the protein-ligand complexes. mdpi.com In the context of potential anti-cancer activity, molecular docking has been performed to assess the binding of voacamine to the PHD-2 protein, identifying it as a potential activator with good binding energy. frontiersin.org Docking studies have also explored voacamine's potential as an antiwolbachial compound by assessing its binding affinities with Wolbachia Surface Protein (WSP), showing good binding affinity with a predicted energy of -9.7 kcal/mol. mdpi.com
Molecular Dynamics Simulations to Characterize Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between voacamine and its targets over time, complementing the static nature of docking studies. MD simulations have been used to further investigate the interaction of voacamine with EGFR, demonstrating that voacamine could enter the EGFR pocket and highlighting the dynamic nature of these interactions. nih.gov In studies concerning the anti-onchocercal activity, molecular dynamics simulations were performed following docking to evaluate the stability of the generated homology model of the O. ochengi thioredoxin reductase target and to further understand the binding of isolated compounds, including voacamine. mdpi.com
Prediction of Binding Affinities and Pharmacophore Modeling
The prediction of binding affinities is a key outcome of molecular modeling, particularly docking and dynamics simulations. These predictions provide quantitative estimates of the strength of interaction between voacamine and its targets. For instance, surface plasmon resonance imaging (SPRi) experiments combined with molecular docking indicated that voacamine has a high affinity for IL-2Rα with an equilibrium dissociation constant (KD) of 1.85 × 10⁻⁸ M. ajol.infoajol.info Molecular docking studies against Wolbachia Surface Protein (WSP) predicted a binding affinity of -9.7 kcal/mol for voacamine. mdpi.com
Pharmacophore modeling is another in silico technique used to identify the essential features of a molecule required for binding to a target. While specific detailed pharmacophore models solely for voacamine's interaction with its targets were not extensively detailed in the search results, the concept of pharmacophore modeling has been applied in studies involving related compounds and targets, such as histamine (B1213489) H1 receptor antagonists, and is recognized as a powerful tool for virtual screening and understanding ligand-target interactions based on physicochemical properties and spatial arrangement. ijbbb.orgvolkamerlab.org This approach can be used to encode the physicochemical properties important for ligand-target binding and can be generated from known ligands or ligand-macromolecule complexes. volkamerlab.org
Advanced Analytical and Spectroscopic Characterization of Voacamine
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are fundamental in determining the structure of voacamine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary data that, when interpreted together, allow for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the functional groups present in voacamine. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct spectral data. ¹H NMR reveals the different types of protons and their environments, including their multiplicity and coupling constants, which help in establishing connectivity. ¹³C NMR provides information about the carbon skeleton, indicating the presence of different carbon types such as methyl, methylene (B1212753), methine, and quaternary carbons researchgate.net.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for correlating signals from different nuclei and establishing through-bond and through-space connectivities acs.orgnih.govdrugbank.com. COSY helps identify coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides information about longer-range correlations between protons and carbons (typically two or three bonds away), which is vital for piecing together the different fragments of the molecule and confirming the connections between the ibogaine (B1199331) and vobasine (B1212131) units acs.orgnih.gov. Analysis of the ¹H and ¹³C NMR data, often compared with published data for voacamine and related alkaloids, confirms the proposed structure researchgate.netresearchgate.netmdpi.com. For instance, ¹³C NMR data for a bisindole alkaloid related to voacamine showed 43 resonances, including signals characteristic of ester carbonyl, ester methyl, N-methyl, and olefinic carbons, consistent with the bisindole structure researchgate.netmdpi.com.
Mass Spectrometry (MS) Techniques (HRMS, GC-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of voacamine, which aids in confirming its molecular formula and identifying structural subunits. High-Resolution Mass Spectrometry (HRMS) is particularly useful for determining the exact mass of the molecule and its fragments, allowing for the precise determination of the elemental composition mdpi.comacs.org. For example, HRMS analysis of a voacamine derivative revealed a major ion at m/z 705.4022 ([M + H]⁺), which is in agreement with the calculated mass for the molecular formula C₄₃H₅₃N₄O₅ mdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate voacamine from other compounds in a mixture and then obtain its mass spectrum acs.orgnih.gov. While GC-MS is often used for more volatile or less complex molecules, it can be applied to alkaloids after appropriate sample preparation. DART-HRMS (Direct Analysis in Real Time-High-Resolution Mass Spectrometry) has also been used to detect masses consistent with the formula of voacamine (C₄₃H₅₂N₄O₆) in Voacanga africana seeds acs.org.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the voacamine molecule by analyzing the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands in the IR spectrum correspond to vibrations of different chemical bonds. For bisindole alkaloids like voacamine, key IR absorptions include those for the indole (B1671886) N-H stretch, C-H stretches, ester carbonyl group, and characteristic indole ring vibrations mdpi.com. For example, a study on a voacamine derivative reported major IR absorptions at 3383 cm⁻¹ (indole NH), 2930 and 2856 cm⁻¹ (C-H stretches), and 1722 cm⁻¹ (ester), consistent with the expected functional groups in a bisindole alkaloid mdpi.com.
Biophysical Techniques for Ligand-Target Binding Studies
Biophysical techniques are employed to study the interaction between voacamine and its potential biological targets, providing insights into its mechanism of action.
Surface Plasmon Resonance Imaging (SPRi)
Surface Plasmon Resonance Imaging (SPRi) is a label-free technique used to monitor biomolecular interactions in real-time. It measures changes in refractive index that occur when a molecule, such as voacamine, binds to a target protein immobilized on a sensor surface ajol.infoajol.inforesearchgate.net. SPRi can be used to screen for protein targets that bind to voacamine and to determine the kinetics and affinity of these interactions. Studies using SPRi have shown that voacamine binds to IL-2Rα (Interleukin-2 receptor alpha), indicating a potential effect on the immune system ajol.infoajol.inforesearchgate.net. The binding affinity was quantified by an equilibrium dissociation constant (KD) of 1.85 × 10⁻⁸ M ajol.infoajol.info. SPRi has also been used to show that voacamine can combine with Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov.
| Target Protein | Binding Affinity (KD) | Technique | Citation |
| IL-2Rα | 1.85 × 10⁻⁸ M | SPRi | ajol.infoajol.info |
| PTP1B | Not specified (binding observed) | SPRi | nih.gov |
Cellular and Biochemical Assays for Functional Analysis
Cellular and biochemical assays are crucial for evaluating the biological activities of voacamine and understanding its effects at the cellular and molecular levels.
Cellular assays are used to study the effects of voacamine on various cellular processes, such as cell proliferation, cytotoxicity, and modulation of specific cellular pathways. For instance, cytotoxicity assays like the CCK-8 kit or MTT assay are used to determine the concentration at which voacamine exhibits toxicity towards cells ajol.infoajol.infoacs.org. Studies have shown that voacamine can exert immunosuppressive effects on lymphocyte proliferation, specifically inhibiting LPS-induced B lymphocyte proliferation at certain concentrations without significantly affecting Con A-induced T cell proliferation within a non-cytotoxic range ajol.infoajol.info. Voacamine has also been investigated for its effects on multidrug-resistant (MDR) cancer cells, showing the ability to enhance the cytotoxic effect of doxorubicin (B1662922) in osteosarcoma and melanoma cell lines acs.orgnih.govnih.gov. Flow cytometry has been used to assess the impact of voacamine on intracellular doxorubicin accumulation and efflux in MDR cells nih.govnih.gov. Confocal microscopy has been employed to evaluate the effect of voacamine on microtubules in these cells nih.gov.
Biochemical assays are used to investigate the interactions of voacamine with specific enzymes or proteins and to assess its impact on biochemical pathways. Enzymology methods based on SPRi experiments have been utilized to evaluate the activity of PTP1B in the presence of voacamine, indicating a promoting activity on this enzyme nih.gov. Other biochemical assessments can include studying its effects on targets like topoisomerase IB researchgate.net.
Flow Cytometry for Cellular Processes
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It has been utilized in studies involving Voacamine to assess its effects on various cellular processes. For instance, flow cytometry has been employed to evaluate the accumulation and efflux of doxorubicin in multidrug-resistant osteosarcoma cells (U-2 OS/DX) treated with Voacamine. researchgate.net Studies have shown that Voacamine can enhance the intracellular accumulation of doxorubicin in these resistant cells. researchgate.net
Flow cytometry is also used to study the formation of autophagosomes, which are characteristic structures of autophagy. Research investigating Voacamine's induction of autophagic cell death in osteosarcoma cells used flow cytometric analysis of monodansylcadaverine (MDC) incorporation, a fluorescent marker specific for autophagolysosomes. tandfonline.comiss.it An increase in MDC accumulation, as revealed by flow cytometry, indicated the enhancement of autophagosome formation in Voacamine-treated cells. tandfonline.com Furthermore, flow cytometry can be used to determine the level of reactive oxygen species (ROS), analyze the cell cycle, assess apoptosis, and measure mitochondrial membrane potential to understand the underlying anti-cancer mechanisms of Voacamine. researchgate.net
Based on research findings tandfonline.com:
| Treatment (U-2 OS/WT cells) | MDC Incorporation (Flow Cytometry) |
|---|---|
| Control | Baseline |
| Voacamine (5 µg/ml, 24h) | Noticeably Higher Level |
| 3-MA + Voacamine | Prevented Increase |
| WM + Voacamine | Prevented Increase |
| Treatment (U-2 OS/DX cells) | MDC Incorporation (Flow Cytometry) |
| Control | Baseline |
| Voacamine (5 µg/ml, 24h) | Evidently Enhanced Level |
| 3-MA + Voacamine | Prevented Increase |
| WM + Voacamine | Prevented Increase |
| BAF + Voacamine | Prevented Increase |
Note: The data in the table above illustrates the qualitative findings from flow cytometry analysis of MDC incorporation as described in the source. tandfonline.com Specific quantitative data (e.g., mean fluorescence intensity or percentage of positive cells) would be required for a detailed data table.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique for the detection and quantification of specific proteins in a sample. This method is essential for analyzing the impact of Voacamine on protein expression levels, providing insights into its molecular mechanisms of action. Studies investigating the effects of Voacamine on cancer cells have employed Western blotting to analyze proteins involved in various pathways, including those related to multidrug resistance and hypoxia. researchgate.netfrontiersin.orgnih.gov
For example, Western blotting has been used to study the expression of proteins involved in hypoxic pathways, such as Hypoxia-Inducible Factor-1α (HIF-1α), Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and Fatty Acid Synthase (FASN), as well as Prolyl Hydroxylase-2 (PHD-2). researchgate.netfrontiersin.orgnih.gov Research has shown that Voacamine, both alone and in combination with other agents, can suppress the expression of HIF-1α, SREBP-1c, and FASN, while potentially activating PHD-2. researchgate.netfrontiersin.orgnih.gov Western blotting analysis has also been used to examine the cleavage of PARP, a marker for apoptosis, to determine if Voacamine induces programmed cell death. tandfonline.com Studies have indicated that Voacamine may induce cell death through mechanisms other than apoptosis, as evidenced by the lack of significant PARP cleavage. tandfonline.com
Based on research findings researchgate.netfrontiersin.orgnih.gov:
| Treatment (Mammary Gland Tissue) | HIF-1α Expression | SREBP-1c Expression | FASN Expression | PHD-2 Expression |
|---|---|---|---|---|
| Normal Control | Normal Level | Normal Level | Normal Level | Normal Level |
| MNU-induced Carcinoma | Increased | Increased | Increased | Decreased |
| Low Dose Voacamine | Reduced | Reduced | Reduced | Increased |
| High Dose Voacamine | Reduced | Reduced | Reduced | Increased |
| Combination Therapy (VOA + TMX) | Reduced | Reduced | Reduced | Increased |
Note: The data in the table above represents the observed trends in protein expression based on Western blotting analysis as described in the sources. researchgate.netfrontiersin.orgnih.gov Specific quantitative data (e.g., band intensity ratios) would be needed for a detailed data table.
Advanced Imaging Techniques for Spatial Distribution (e.g., LADI-MS)
Advanced imaging techniques are crucial for visualizing the distribution of compounds within biological tissues, providing insights into their localization and potential sites of action. Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS) is an ambient mass spectral imaging technique that has been used to reveal the spatial distributions of molecules, including alkaloids like Voacamine, within plant tissues. acs.orgnih.govnih.govresearchgate.netchromatographyonline.com
LADI-MS offers advantages over traditional imaging mass spectrometry methods like MALDI-MSI, particularly for analyzing brittle, porous, and hard plant tissues. acs.orgnih.govresearchgate.netchromatographyonline.com It does not require the use of a matrix or solvent, allowing for direct sample analysis and preservation of spatial distributions. acs.orgnih.gov This technique is performed under ambient conditions, enabling the detection of low mass range molecules that might be lost under the high vacuum conditions of other methods. acs.orgnih.govchromatographyonline.com
In the context of Voacamine, LADI-MS has been used to map the spatial distributions of various compounds, including alkaloids and fatty acids, within Voacanga africana seeds. acs.orgnih.govnih.govresearchgate.net While Voacamine itself was not explicitly shown in the provided LADI-MS images, related alkaloids like vobasine and Δ14-vincamine were localized primarily in the seed endosperm, while fatty acids were found in the embryo. nih.gov This demonstrates the capability of LADI-MS to provide valuable spatial information about the distribution of natural products within complex biological matrices, which can aid in targeted isolation and understanding of their roles. acs.orgnih.govresearchgate.net
| Compound Class | Example Compounds Analyzed by LADI-MS in V. africana Seeds | Primary Localization in Seed |
|---|---|---|
| Alkaloids | Strictamine, Akuammidine (B1680586), Polyneruidine, Vobasine, Δ14-Vincamine | Endosperm |
| Fatty Acids | Tetradecanoic acid, n-Hexadecanoic acid, (Z,Z)-9,12-octadecadienoic acid, (Z)-9-octadecenoic acid, Octadecanoic acid | Embryo |
| Terpenes | Dihydroactinidioide | Perimeter of Endosperm |
| Other | Harmane, (E)-2,4-dipheny-4-methyl-2-pentene | Perimeter of Endosperm |
Note: The table above summarizes the localization of compound classes and example compounds analyzed by LADI-MS in V. africana seeds as reported in the source. nih.gov Voacamine's specific localization was not detailed in the provided snippets, but its presence in V. africana bark is noted. acs.orgnih.gov
Ethnobotanical Investigations and Integration of Traditional Knowledge in Voacamine Research
Documentation of Traditional Medicinal Uses of Voacamine-Producing Plants
Traditional medicine systems across tropical and subtropical regions of Africa, Asia, and the Americas have long employed plants containing voacamine and related alkaloids. nih.govpsu.edudergipark.org.trphytojournal.comresearchgate.net Species like Voacanga africana and various Tabernaemontana species are prominent examples. prota4u.orgontosight.aipsu.edudergipark.org.trphcogrev.comphytojournal.comresearchgate.netresearchgate.net
Different parts of Voacanga africana, including the latex, stem bark, leaves, and roots, have been used to treat a wide array of ailments. prota4u.orgpsu.edu These traditional applications include treatments for wounds, boils, sores, gonorrhoea, eczema, fungal infections, and scabies. prota4u.org The plant has also been used for heart problems, hypertension, rheumatic afflictions, tooth caries, and ophthalmia. prota4u.org In some regions, decoctions are consumed as tonics or against fatigue, post-partum pains, and hernia. prota4u.org The plant's use extends to treating leprosy, diarrhea, generalized edema, convulsions in children, and mental disorders. psu.eduphcogrev.comresearchgate.netresearchgate.net The fruit bark and leaf extracts have been used for orchitis, gonorrhoea, and ectopic testes. phcogrev.comresearchgate.netresearchgate.net
Tabernaemontana species also have a rich history of traditional use. For instance, Tabernaemontana corymbosa has been used in Malaysia, China, Thailand, and Bangladesh as poultices, boiled juice, decoctions, and infusions for conditions such as ulceration, fractures, post-natal recovery, syphilis, fever, tumours, and orchitis. nih.gov Tabernaemontana divaricata is traditionally used for fever, orchitis, tumours, sores, abdominal tumours, epilepsy, eye infections, headache, inflammation, leprosy, asthma, diarrhea, paralysis, rheumatic pain, and ulceration in various parts of the world, including India, America, Thailand, and Bangladesh. phytojournal.com Tabernaemontana pachysiphon is used in Nigeria for fevers, pains, diabetes, hypertension, stomach troubles, ringworms, malaria, gonorrhea, syphilis, venereal diseases, tumours, and poisoning. dergipark.org.trresearchgate.net
The documentation of these traditional uses is often carried out through ethnobotanical surveys involving interviews with traditional healers and community members. dergipark.org.trresearchgate.netfrontiersin.orgscielo.org.mx This process helps to preserve indigenous knowledge, much of which is passed down orally and is at risk of being lost due to modernization. journals.co.zaf1000research.com
Here is a summary of some documented traditional uses of Voacanga and Tabernaemontana species:
| Plant Species | Plant Part(s) Used | Traditional Uses | Region(s) Documented |
| Voacanga africana | Latex, Stem Bark, Leaves, Roots, Fruit Bark | Wounds, Boils, Sores, Gonorrhoea, Eczema, Fungal Infections, Scabies, Heart Problems, Hypertension, Rheumatic Afflictions, Tooth Caries, Ophthalmia, Tonic, Fatigue, Post-partum Pains, Hernia, Leprosy, Diarrhea, Generalized Edema, Convulsions, Mental Disorders, Orchitis, Ectopic Testes | Africa (widespread), Senegal, DR Congo, Cote d'Ivoire, Cameroon |
| Tabernaemontana corymbosa | Various parts | Ulceration, Fracture, Post-natal recovery, Syphilis, Fever, Tumours, Orchitis | Malaysia, China, Thailand, Bangladesh |
| Tabernaemontana divaricata | Roots, Leaves, Plant paste | Fever, Orchitis, Tumours, Sores, Abdominal Tumours, Epilepsy, Eye Infections, Headache, Inflammation, Leprosy, Asthma, Diarrhea, Paralysis, Rheumatic Pain, Ulceration | India, America, Thailand, Bangladesh |
| Tabernaemontana pachysiphon | Seeds, Leaves, Stems, Root Barks | Fevers, Pains, Diabetes, Hypertension, Stomach Troubles, Ringworms, Malaria, Gonorrhea, Syphilis, Venereal Diseases, Tumours, Poisoning | Nigeria (Abia State) |
Validation of Indigenous Botanical Knowledge through Modern Scientific Inquiry
Modern scientific inquiry plays a crucial role in validating the therapeutic potential of plants identified through indigenous knowledge systems. f1000research.comresearchgate.netjournals.co.za While traditional uses are based on empirical observation over long periods, scientific studies can help identify the bioactive compounds responsible for these effects and understand their mechanisms of action. f1000research.comnih.govjst.go.jp
Research on Voacanga africana extracts has shown potential pharmacological properties, including antihypertensive, anti-inflammatory, and anticancer effects, as well as antioxidant activity. ontosight.ai Studies have demonstrated possible efficacy in treating worm infestation, amoebiasis, ulcers, pain and inflammation, cardiovascular conditions, depression, diarrhea, onchocerciasis, mental disorders, and microbial infections. researchgate.netug.edu.gh The plant has also shown CNS, neuro-protective, sedative, anti-tumor, and anti-oxidant activities. ug.edu.gh The presence of alkaloids, such as voacamine, voacangine (B1217894), and coronaridine (B1218666), is believed to be responsible for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
For Tabernaemontana species, scientific studies have revealed various bioactivities, such as antimicrobial, analgesic, anthelmintic, vasorelaxation, antiviral, and cytotoxicity. nih.govdergipark.org.tr Phytochemical analysis of Tabernaemontana corymbosa has identified alkaloids as predominant compounds. nih.gov Tabernaemontana divaricata contains a diverse range of phytochemicals, including alkaloids, steroids, flavonoids, phenolic acids, and enzymes, and has demonstrated anti-inflammatory, anti-cancer, analgesic, antioxidant, anti-diabetic, anti-convulsant, and antimicrobial activities. phytojournal.com
Validation efforts often involve phytochemical analysis to identify the compounds present, followed by in vitro and in vivo pharmacological studies to test the reported traditional uses. journals.co.zanih.govjst.go.jp For example, the antibacterial activity of the aqueous extract of Voacanga africana root bark may support its traditional use as an antidiarrhoeal. prota4u.org In silico studies can also be used to support traditional medicine results by predicting the biological activity and toxicity of compounds found in medicinal plants. nih.gov
However, it is important to note that not all traditional uses have been scientifically investigated or validated. researchgate.net Furthermore, the process of validating indigenous knowledge using Western scientific criteria can be complex and raises ethical considerations regarding the perceived superiority of Western science and the potential for disempowerment of local communities. journals.co.za
The Role of Ethnobotany in Guiding Bioprospecting Efforts for Novel Alkaloids
Ethnobotany serves as a valuable guide for bioprospecting, the exploration of biodiversity for new sources of natural products with potential pharmaceutical applications. nih.govclinicalgate.comjst.go.jpresearchgate.netethnobotanyjournal.org Traditional knowledge about the medicinal uses of plants can significantly narrow down the search for bioactive compounds, making the process more efficient compared to random screening of plant species. clinicalgate.comjst.go.jpbenthamopenarchives.com
Medicinal plants, particularly those with a history of traditional use, are rich sources of bioactive constituents, including alkaloids, which are of significant interest to the pharmaceutical industry. psu.edujst.go.jpresearchgate.net Ethnobotanical surveys help identify plants used by indigenous communities for specific ailments, providing clues about potential pharmacological activities. frontiersin.orgscielo.org.mxjst.go.jpniscair.res.in
For example, the traditional use of Voacanga and Tabernaemontana species for a range of conditions, including those related to the central nervous system, infections, and pain, has directed research towards isolating and studying their alkaloid content, including voacamine. psu.edudergipark.org.trphcogrev.comphytojournal.comresearchgate.netresearchgate.netug.edu.gh The major alkaloids found in Voacanga africana include voacamine, voacangine, vobasine (B1212131), and ibogaine (B1199331), among others. psu.edu These alkaloids are considered the principal bioactive compounds responsible for the plant's traditional uses. psu.edu
Ethnobotanical information can offer a viable alternative to high-throughput screening by focusing research on plants with a higher probability of containing pharmacologically active compounds. jst.go.jp This targeted approach can lead to the discovery of novel chemical entities and potential drug leads. jst.go.jpresearchgate.netvnu.edu.vn
However, it is crucial that bioprospecting efforts guided by ethnobotany are conducted ethically, ensuring equitable sharing of benefits and respecting the intellectual property and traditional knowledge of indigenous communities. researchgate.netethnobotanyjournal.orgvnu.edu.vnethnobotanyjournal.org
Conservation and Sustainability Considerations for Botanical Sources
The increasing interest in medicinal plants for drug discovery and traditional medicine highlights the critical need for conservation and sustainable harvesting practices. researchgate.netomicsonline.orgafricanjournalofbiomedicalresearch.comfrontiersin.org Many plants used in traditional medicine, including some species that produce voacamine, face threats from habitat loss, overexploitation, and climate change. africanjournalofbiomedicalresearch.comfrontiersin.org
Sustainable management of botanical sources is essential for ensuring their long-term availability for both traditional use and potential pharmaceutical development. omicsonline.orgfrontiersin.org Strategies for conservation include in situ conservation, which involves protecting plants within their natural habitats through the establishment of protected areas and the promotion of sustainable harvesting practices. africanjournalofbiomedicalresearch.com Ex situ conservation techniques, such as botanical gardens, seed banks, and living collections, also play a vital role in safeguarding genetic diversity, particularly for at-risk species. africanjournalofbiomedicalresearch.com
Promoting the cultivation and domestication of medicinal plants in controlled environments can alleviate pressure on wild populations and provide a sustainable supply. omicsonline.orgafricanjournalofbiomedicalresearch.comfrontiersin.orgcultipharm.it Integrating medicinal plants into agroforestry systems can enhance biodiversity and ecosystem resilience. africanjournalofbiomedicalresearch.com
Ethical harvesting practices are crucial to prevent overexploitation. omicsonline.org This includes harvesting during specific seasons to minimize impact, limiting the collection of wild plants, and using sustainable techniques that minimize habitat disruption. omicsonline.org Replanting and restoration efforts are also important for degraded habitats. omicsonline.org
Involving local communities and indigenous groups in conservation efforts is paramount, as they often possess deep knowledge of plant ecology and sustainable harvesting methods. omicsonline.orgafricanjournalofbiomedicalresearch.com Responsible bioprospecting practices should align with biodiversity conservation and sustainable resource management principles. researchgate.net
The loss of traditional knowledge itself also poses a threat to the conservation of medicinal plants, as this knowledge often includes information on sustainable harvesting and management practices. f1000research.com Therefore, documenting and preserving ethnobotanical knowledge is intrinsically linked to the conservation of the botanical sources. journals.co.zaf1000research.com
Consumers also have a role to play by supporting products from sustainably sourced medicinal plants. cultipharm.it Ultimately, a joint commitment from researchers, communities, industries, and consumers is necessary to preserve biodiversity and the availability of these valuable botanical resources. cultipharm.it
Q & A
Q. What are the primary mechanisms of action of Voacamine in cancer models?
Voacamine exerts its anticancer effects through multiple pathways:
- P-glycoprotein (P-gp) inhibition : Enhances cytotoxic drug retention in multidrug-resistant cancer cells by blocking efflux pumps .
- Prolyl hydroxylase-2 (PHD-2) activation : Promotes hydroxylation and degradation of hypoxia-inducible factor-1α (HIF-1α), reducing tumor hypoxia adaptation .
- Mitochondrial apoptosis induction : Activates caspase-dependent pathways and suppresses PI3K/Akt/mTOR signaling to trigger programmed cell death . Methodological Insight: Mechanistic studies often combine Western blotting for protein expression analysis (e.g., HIF-1α, FASN) with in vitro cytotoxicity assays (e.g., MTT) and in vivo tumor xenograft models.
Q. What experimental models are commonly used to study Voacamine’s efficacy?
- Chemical carcinogenesis models : 7,12-dimethylbenz[a]anthracene (DMBA) or methylnitrosourea (MNU)-induced mammary tumors in rats to evaluate chemoprevention .
- Multidrug-resistant cell lines : KB/VCR (vincristine-resistant) cells to assess P-gp inhibition and drug synergy .
- Hypoxia-mimicking assays : CoCl₂-treated cancer cells to study HIF-1α/FASN pathway modulation .
Q. How is Voacamine isolated and characterized?
- Extraction : Derived from Voacanga papuana or Voacanga africana via alkaloid enrichment techniques (e.g., column chromatography) .
- Characterization : HPLC for purity (>95%), NMR and mass spectrometry for structural confirmation (Molecular Formula: C₄₃H₅₂N₄O₅; MW: 703.9) .
Advanced Research Questions
Q. How does Voacamine synergize with vincristine in ER+ mammary neoplasia?
- Mechanism : Voacamine enhances vincristine’s efficacy by downregulating HIF-1α/FASN co-axis via PHD-2 activation, reducing tumor angiogenesis and lipid metabolism .
- Experimental Design :
- In vivo: DMBA-induced rat models treated with combination therapy (Voacamine + vincristine) assessed via hemodynamic profiling, carmine staining for angiogenesis, and metabolomic analysis (NMR, gas chromatography) .
- In vitro: Co-treatment assays measuring IC₅₀ reduction and apoptosis via flow cytometry .
Q. What molecular targets of Voacamine are critical for overcoming chemoresistance?
- Key Targets :
- HIF-1α/FASN axis : Downregulation disrupts hypoxic tumor metabolism and lipid synthesis .
- Topoisomerase IB : Inhibition in protozoal studies suggests potential cross-application in cancer DNA repair mechanisms .
Methodological Note: Target validation requires siRNA knockdown or CRISPR-Cas9 models to confirm pathway specificity.
Q. How do researchers address contradictions in Voacamine’s efficacy across in vitro vs. in vivo models?
- Pharmacokinetic Challenges : Poor solubility in aqueous solutions may limit in vivo bioavailability. Solutions include nanoformulation (e.g., liposomes) .
- Model Variability : Tumors in DMBA-induced rats show heterogeneous hypoxia levels, necessitating stratification by HIF-1α expression in immunohistochemistry .
Q. What methodologies are used to assess Voacamine’s toxicity profile?
- Cardiotoxicity : Hemodynamic parameters (blood pressure, heart rate) in rodent models .
- Hepatorenal toxicity : Histopathology (hematoxylin/eosin staining) and serum biomarkers (ALT, AST, creatinine) .
- Oxidative stress : Measurement of catalase, SOD, and lipid peroxidation levels .
Q. How can metabolomic profiling elucidate Voacamine’s impact on cancer metabolism?
- Approach :
- NMR spectroscopy : Identifies serum metabolites (e.g., lactate, fatty acids) altered by Voacamine .
- Gas chromatography : Quantifies lipidomic disruptions in tumor tissues .
Key Data from Recent Studies
Contradictions and Knowledge Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
